3-Chloropropanesulfonyl chloride

Catalog No.
S793517
CAS No.
1633-82-5
M.F
C3H6Cl2O2S
M. Wt
177.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropanesulfonyl chloride

CAS Number

1633-82-5

Product Name

3-Chloropropanesulfonyl chloride

IUPAC Name

3-chloropropane-1-sulfonyl chloride

Molecular Formula

C3H6Cl2O2S

Molecular Weight

177.05 g/mol

InChI

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

GPKDGVXBXQTHRY-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)Cl)CCl

Synonyms

1-Chloro-3-propanesulfonyl Chloride; NSC 93777; γ-Chloropropanesulfonyl Chloride;

Canonical SMILES

C(CS(=O)(=O)Cl)CCl

3-Chloropropanesulfonyl chloride is an organosulfur compound with the chemical formula C₃H₆Cl₂O₂S. It is characterized by the presence of a chloropropane group attached to a sulfonyl chloride functional group. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. It appears as a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents.

3-Chloropropanesulfonyl chloride is a hazardous material. Here are some key safety concerns:

  • Skin and eye corrosive: Contact with the skin or eyes can cause severe burns and permanent damage.
  • Toxic fumes: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system.
  • Carcinogen potential: While no definitive data exists for 3-Chloropropanesulfonyl chloride, it's advisable to handle all alkylating agents with caution due to their potential carcinogenic properties [].

Synthesis of Chiral Ionic Liquids:

  • 3-Chloropropanesulfonyl chloride was employed as a starting material in the preparation of a novel pyrrolidine-based chiral imidazolium ionic liquid. These ionic liquids possess unique properties, such as tunable chirality and good thermal stability, making them valuable for applications in asymmetric catalysis and separation science. []

Sulfonation of Cross-linked Polyethylenimine for Mercury Removal:

  • Researchers have utilized 3-Chloropropanesulfonyl chloride for the sulfonation of cross-linked polyethylenimine (PEI) to create a selective mercury (Hg) absorbent. This modified PEI demonstrated efficient Hg removal from aqueous solutions, suggesting potential applications in environmental remediation. []

Generation of Chiral Sultams and Sultones:

  • 3-Chloropropanesulfonyl chloride plays a role in the generation and trapping of a reactive intermediate called a sulfene. This sulfene can then react with imines and glyoxylates in the presence of chinchona alkaloids to form chiral sultams and sultones. These chiral molecules are of interest in drug discovery due to their potential biological activities. [, ]

Additional Applications:

Beyond the mentioned examples, 3-Chloropropanesulfonyl chloride finds use in various other scientific research areas, including:

  • Synthesis of sulfonyl chlorides and sulfonamides []
  • Organic transformations involving the introduction of a sulfonyl group []

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of various sulfonamide derivatives.
  • Formation of Sulfonamides: It can react with amines to form sulfonamides, which are important in medicinal chemistry.
  • Synthesis of Ionic Liquids: It has been used as a starting reagent in the synthesis of chiral imidazolium ionic liquids, which have applications in catalysis and separation processes .

3-Chloropropanesulfonyl chloride exhibits biological activity primarily through its role as an intermediate in the synthesis of enzyme inhibitors. Its derivatives have been studied for potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific enzymes. The compound's ability to modify biological molecules makes it a useful tool in biochemical research .

The synthesis of 3-chloropropanesulfonyl chloride typically involves the following methods:

  • Chlorination of Propanesulfonic Acid: Propanesulfonic acid can be chlorinated using thionyl chloride or phosphorus pentachloride, resulting in the formation of 3-chloropropanesulfonyl chloride.
  • Direct Chlorination: The compound can also be synthesized by direct chlorination of propanesulfonic acid derivatives under controlled conditions to ensure selectivity and yield .

3-Chloropropanesulfonyl chloride has several applications:

  • Intermediate in Organic Synthesis: It is widely used as an intermediate for synthesizing various sulfonamide drugs and other biologically active compounds.
  • Chemical Reagent: The compound serves as a reagent for generating sulfonamide derivatives and other functionalized compounds.
  • Research Tool: In biochemical research, it is employed for modifying proteins and enzymes to study their functions and interactions .

Studies on the interactions of 3-chloropropanesulfonyl chloride with biological molecules have revealed its potential to modify enzyme activity. Research indicates that its derivatives can inhibit specific enzymes, providing insights into their mechanisms and pathways. These studies are crucial for understanding how modifications can lead to therapeutic effects or adverse reactions .

Several compounds share structural similarities with 3-chloropropanesulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-Chloropropanesulfonyl chlorideC₃H₆Cl₂O₂SPositioned at the second carbon; different reactivity.
Propanesulfonic acidC₃H₈O₂SLacks chlorination; more stable and less reactive.
4-Chlorobenzenesulfonyl chlorideC₆H₄ClO₂SAromatic structure; used in different chemical contexts.

3-Chloropropanesulfonyl chloride's unique position as a chlorinated sulfonic acid derivative allows it to participate in specific reactions that its non-chlorinated counterparts cannot, making it particularly valuable in synthetic chemistry and drug development .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1633-82-5

Wikipedia

3-Chloropropanesulfonyl chloride

Dates

Modify: 2023-08-15

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